molecular formula C17H15ClN2O3S B2757370 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 903245-84-1

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2757370
CAS RN: 903245-84-1
M. Wt: 362.83
InChI Key: ZSHGMIASPWGCFF-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

A series of derivatives were synthesized and evaluated for their anticonvulsant activity. Notably, one compound demonstrated significant anticonvulsant activity in tests and did not impair learning and memory. This indicates a potential for developing novel anticonvulsant therapies that target benzodiazepine receptors without the cognitive side effects commonly associated with such treatments (Faizi et al., 2017).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer potential of benzothiazole derivatives, showcasing their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For instance, indapamide derivatives were synthesized and showed proapoptotic activity on melanoma cells, highlighting the therapeutic potential of such compounds in cancer treatment (Yılmaz et al., 2015). Another study on 4-thiazolidinones containing a benzothiazole moiety revealed antitumor activity against several cancer cell lines, including leukemia and melanoma, suggesting their utility in developing new cancer therapies (Havrylyuk et al., 2010).

Serotonin Receptor Antagonism

Research into serotonin-3 (5-HT3) receptor antagonists has led to the synthesis of compounds with potent activity against this receptor, which is involved in the regulation of various physiological and pathological processes, including anxiety, depression, and nausea (Kuroita et al., 2010).

Antimicrobial Activity

Newly synthesized compounds bearing a fluorobenzamide structure have been evaluated for their antimicrobial activity against a range of pathogens. Some of these compounds showed promising activity at low concentrations, indicating their potential as new antimicrobial agents (Desai et al., 2013).

Anti-Inflammatory and Analgesic Activities

Derivatives of benzothiazoles have been investigated for their anti-inflammatory and analgesic properties, suggesting their utility in the development of new treatments for inflammatory conditions and pain management. This underscores the versatility of benzothiazole derivatives in addressing a wide spectrum of biological targets (El-Sawy et al., 2014).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-11(18)7-8-13-14(9)19-17(24-13)20-16(21)10-5-4-6-12(22-2)15(10)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGMIASPWGCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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